(S)-Azetidin-2-ylmethanol

Description

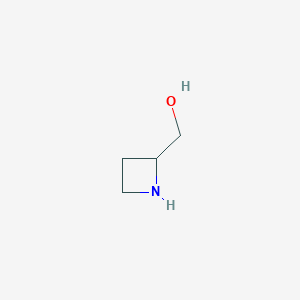

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-azetidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWWNKCHSPDIQW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Azetidin-2-ylmethanol structural properties

An In-Depth Technical Guide to the Structural Properties of (S)-Azetidin-2-ylmethanol

Abstract

(S)-Azetidin-2-ylmethanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its utility stems from the unique structural and physicochemical properties conferred by the strained four-membered azetidine ring. This guide provides a comprehensive analysis of the core structural properties of (S)-Azetidin-2-ylmethanol. We delve into its fundamental molecular identity, the three-dimensional conformation dictated by ring puckering, and its characteristic spectroscopic signatures. In the absence of publicly available single-crystal X-ray diffraction data, this paper synthesizes information from analogous structures and computational principles to present a robust predictive model of its structure. Furthermore, we provide detailed experimental and computational protocols for its definitive characterization, ensuring a self-validating framework for researchers. The discussion culminates in an analysis of how its distinct structural features—conformational rigidity, stereochemical definition, and hydrogen bonding potential—are leveraged in the design of novel therapeutics.

Core Molecular Identity and Stereochemistry

(S)-Azetidin-2-ylmethanol is a saturated heterocyclic compound featuring a four-membered ring containing one nitrogen atom. The core scaffold is substituted at the C2 position with a hydroxymethyl group. This substitution creates a single stereocenter, with the (S)-configuration being crucial for its application in asymmetric synthesis and as a chiral scaffold in drug discovery.[1]

Table 1: Fundamental Properties of (S)-Azetidin-2-ylmethanol

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO | [2] |

| Molecular Weight | 87.12 g/mol | [3] |

| CAS Number | 104587-62-4 | [2] |

| Synonyms | (2S)-2-Azetidinylmethanol, (S)-(-)-2-Hydroxymethylazetidine | [4] |

| Chiral Center | C2 (S-configuration) | [5] |

| SMILES | OC[C@H]1CCN1 | [2] |

| InChI Key | FTWWNKCHSPDIQW-BYPYZUCNSA-N | [4] |

The defined stereochemistry at the C2 position is a critical attribute, fundamentally influencing the molecule's interaction with chiral biological targets such as enzymes and receptors.

Caption: 2D structure of (S)-Azetidin-2-ylmethanol with stereocenter.

Three-Dimensional Conformation: The Puckered Ring

The defining structural characteristic of azetidines is their considerable ring strain (approx. 25.4 kcal/mol), which dictates their reactivity and conformation.[5] Unlike planar aromatic rings, the four-membered azetidine ring is non-planar. It adopts a "puckered" or bent conformation to alleviate some of the torsional and angle strain inherent in a small ring system. This puckering is crucial as it determines the spatial orientation of substituents, directly impacting molecular recognition and binding.

A gas-phase electron diffraction study of unsubstituted azetidine determined the dihedral angle between the C2-N-C4 and C2-C3-C4 planes to be approximately 37°.[6] This value serves as a fundamental reference for substituted azetidines. The substituents on the ring can occupy two distinct positions: pseudo-axial (pointing roughly perpendicular to the mean plane of the ring) and pseudo-equatorial (pointing roughly outwards from the ring).

For (S)-Azetidin-2-ylmethanol, the hydroxymethyl group (-CH₂OH) at C2 is expected to preferentially occupy the pseudo-equatorial position to minimize steric repulsion with the protons on the C3 and C4 atoms. This is the thermodynamically more stable conformation.

Caption: Puckered conformation of the azetidine ring.

Predicted Structural Parameters

While a definitive crystal structure for (S)-Azetidin-2-ylmethanol is not publicly available, we can predict key geometric parameters based on data from closely related azetidine structures and computational modeling.[7] These values provide a working model for understanding the molecule's spatial dimensions.

Table 2: Predicted Geometric Parameters for the Azetidine Core

| Parameter | Predicted Value | Rationale |

| Bond Length C-N | ~1.47 - 1.49 Å | Typical for single C-N bonds in strained rings. |

| Bond Length C-C | ~1.54 - 1.56 Å | Longer than typical sp³-sp³ C-C bonds due to ring strain. |

| Bond Angle C-N-C | ~88° - 90° | Acutely constrained by the four-membered ring geometry. |

| Bond Angle N-C-C | ~85° - 87° | Significantly deviated from the ideal tetrahedral angle of 109.5°. |

| Puckering Angle | ~30° - 40° | Consistent with experimental values for other azetidines.[6] |

Spectroscopic Signature: An Elucidative Framework

Spectroscopic analysis is essential for confirming the identity and purity of (S)-Azetidin-2-ylmethanol. The following sections describe the expected spectroscopic signatures based on the molecule's known functional groups and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular framework in solution.

¹H NMR: The proton spectrum is expected to be complex due to the asymmetry of the molecule and the constrained ring system.

-

Diastereotopic Protons: The protons on the C3 and C4 carbons are diastereotopic, meaning they are chemically non-equivalent. This will result in complex multiplets for each of these protons, further complicated by geminal and vicinal coupling.

-

CH₂OH Protons: The two protons of the hydroxymethyl group are also likely diastereotopic due to the adjacent chiral center, potentially appearing as a complex multiplet (an AB quartet further split by the C2 proton) rather than a simple doublet.

-

Labile Protons: The N-H and O-H protons will typically appear as broad singlets, and their chemical shifts are highly dependent on solvent and concentration. They can be exchanged with D₂O.

¹³C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms in unique chemical environments.

Table 3: Predicted NMR Chemical Shifts (in CDCl₃)

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Rationale & Expected Splitting |

| C2-H | ~3.8 - 4.2 | ~65 - 70 | Methine proton adjacent to N and CH₂OH. Expected multiplet. |

| C3-H₂ | ~2.0 - 2.6 | ~25 - 30 | Diastereotopic methylene protons. Complex multiplets. |

| C4-H₂ | ~3.4 - 3.8 | ~45 - 50 | Methylene protons adjacent to N. Complex multiplets. |

| -CH₂OH | ~3.5 - 3.9 | ~60 - 65 | Diastereotopic methylene protons adjacent to C2. Complex multiplet. |

| N-H | Broad, variable | - | Labile proton, broad singlet. |

| O-H | Broad, variable | - | Labile proton, broad singlet. |

Note: These are predicted ranges. Actual values may vary based on solvent and experimental conditions.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 4: Expected Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3500 (broad) | O-H Stretch | Alcohol (-OH) |

| 3200 - 3400 (medium) | N-H Stretch | Secondary Amine (-NH) |

| 2850 - 3000 | C-H Stretch | sp³ C-H bonds |

| 1000 - 1250 | C-O Stretch | Alcohol C-O bond |

The broad O-H and N-H stretching bands are the most prominent features and are clear indicators of the alcohol and amine functionalities.[10]

Protocols for Definitive Structural Validation

To move from a predictive model to an experimentally validated structure, a logical workflow is required. This section provides the standard operating procedures for the definitive structural elucidation of (S)-Azetidin-2-ylmethanol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 104587-62-4|(S)-Azetidin-2-ylmethanol|BLD Pharm [bldpharm.com]

- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 4. Research Portal [iro.uiowa.edu]

- 5. Buy (R)-Azetidin-2-ylmethanol hydrochloride (EVT-1446138) | 935668-80-7 [evitachem.com]

- 6. Research Portal [scholarship.miami.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Enantioselective Synthesis of (S)-Azetidin-2-ylmethanol: An In-Depth Technical Guide

Introduction: The Significance of (S)-Azetidin-2-ylmethanol in Modern Drug Discovery

(S)-Azetidin-2-ylmethanol is a valuable chiral building block in medicinal chemistry and drug development. The constrained four-membered azetidine ring system imparts unique conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the primary alcohol functionality serves as a versatile handle for further synthetic modifications, allowing for the construction of a diverse range of complex molecular architectures. The specific (S)-stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical aspect of its application. This guide provides a detailed overview of the primary strategies for the enantioselective synthesis of (S)-Azetidin-2-ylmethanol, offering insights into the underlying principles and practical execution of these methods for researchers and scientists in the field.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (S)-Azetidin-2-ylmethanol can be broadly categorized into three main strategies, each with its own set of advantages and considerations:

-

Chiral Pool Synthesis: Leveraging a readily available chiral starting material, L-azetidine-2-carboxylic acid, and converting it to the target alcohol.

-

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in the reduction of a prochiral azetidinyl ketone.

-

Kinetic Resolution: Synthesizing the racemic alcohol and then selectively separating the desired (S)-enantiomer.

This guide will delve into the technical details of each of these approaches, providing both theoretical background and practical protocols.

Chiral Pool Synthesis from L-Azetidine-2-carboxylic Acid

This is arguably the most direct and frequently employed route to (S)-Azetidin-2-ylmethanol, as it begins with a commercially available and enantiomerically pure starting material. L-azetidine-2-carboxylic acid is a non-proteinogenic amino acid that can be isolated from natural sources or synthesized through various established methods.[1][2] The core of this strategy lies in the efficient reduction of the carboxylic acid functionality to a primary alcohol without racemization.

Causality Behind Experimental Choices:

The direct reduction of a carboxylic acid requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice.[3][4] However, the presence of the secondary amine in the azetidine ring necessitates a protection strategy to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation and subsequent mild removal under acidic conditions. The synthesis, therefore, follows a logical three-step sequence: N-protection, reduction, and deprotection.

Experimental Workflow: Chiral Pool Synthesis

Caption: Workflow for the chiral pool synthesis of (S)-Azetidin-2-ylmethanol.

Detailed Experimental Protocol: Chiral Pool Synthesis

Step 1: Synthesis of N-Boc-(S)-azetidine-2-carboxylic acid

-

To a solution of L-azetidine-2-carboxylic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 equiv.).

-

Stir the mixture at room temperature until the starting material fully dissolves.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) and continue stirring at room temperature for 12-16 hours.

-

After the reaction is complete (monitored by TLC), acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-azetidine-2-carboxylic acid as a white solid.

Step 2: Synthesis of N-Boc-(S)-azetidin-2-ylmethanol

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of N-Boc-(S)-azetidine-2-carboxylic acid (1.0 equiv.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®.

-

Wash the filter cake with THF and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-azetidin-2-ylmethanol.

Step 3: Synthesis of (S)-Azetidin-2-ylmethanol (Deprotection)

-

Dissolve N-Boc-(S)-azetidin-2-ylmethanol (1.0 equiv.) in a solution of hydrochloric acid in a suitable solvent (e.g., 4 M HCl in dioxane or 2 M HCl in diethyl ether).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to obtain (S)-Azetidin-2-ylmethanol hydrochloride as a solid.

-

For the free base, the hydrochloride salt can be neutralized with a suitable base and extracted into an organic solvent.

| Step | Typical Yield | Key Considerations |

| N-Protection | >95% | Ensure complete dissolution of the starting material before adding (Boc)₂O. |

| Reduction | 70-85% | The addition of the carboxylic acid to the LiAlH₄ suspension should be slow and controlled to manage the exothermic reaction and hydrogen gas evolution. The Fieser workup is crucial for safe quenching and easy filtration. |

| Deprotection | >90% | Anhydrous conditions for the deprotection step can prevent the introduction of water into the final product. |

Asymmetric Catalysis: Enantioselective Reduction of a Prochiral Ketone

This approach constructs the chiral center through an asymmetric chemical transformation, offering a powerful alternative to chiral pool synthesis. The key step is the enantioselective reduction of a prochiral ketone, such as N-Boc-2-acetylazetidine, using a chiral catalyst. This strategy is particularly valuable when the chiral starting material is unavailable or expensive.

Causality Behind Experimental Choices:

The enantioselective reduction of ketones is a well-established field in organic synthesis.[5] Catalysts based on transition metals like ruthenium, rhodium, and iridium, in combination with chiral ligands such as BINAP and its derivatives, are highly effective for asymmetric hydrogenation.[5] Alternatively, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is another robust method.[5] The choice of an N-Boc protected substrate is again strategic, as it prevents interference from the amine and allows for straightforward deprotection.

Experimental Workflow: Asymmetric Catalysis

Caption: Workflow for the asymmetric catalytic synthesis of (S)-Azetidin-2-ylmethanol.

Detailed Experimental Protocol: Asymmetric Catalysis (Representative)

Step 1 & 2: Synthesis of N-Boc-2-acetylazetidine (Prochiral Ketone)

-

Convert N-Boc-(S)-azetidine-2-carboxylic acid to its Weinreb amide by standard peptide coupling methods (e.g., using HATU and N,O-dimethylhydroxylamine hydrochloride).

-

Treat the resulting Weinreb amide with methylmagnesium bromide (MeMgBr) in an ethereal solvent at low temperature (-78 °C to 0 °C) to afford N-Boc-2-acetylazetidine.

Step 3: Asymmetric Hydrogenation (Example using a Ru-BINAP catalyst)

-

In a high-pressure reaction vessel, dissolve N-Boc-2-acetylazetidine (1.0 equiv.) in a degassed solvent such as methanol.

-

Add a catalytic amount of a chiral ruthenium catalyst, for example, RuCl₂n (0.001-0.01 equiv.).

-

Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for 12-24 hours.

-

After the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture.

-

Purify the product by column chromatography to yield N-Boc-(S)-azetidin-2-ylmethanol.

Step 4: Deprotection

-

Follow the deprotection protocol described in the chiral pool synthesis section.

| Catalytic System | Typical Enantiomeric Excess (ee) | Key Considerations |

| Ru-BINAP / H₂ | 90-99% | Requires specialized high-pressure equipment. The choice of solvent and additives can significantly impact enantioselectivity. |

| CBS Catalyst / BH₃ | 85-98% | Does not require high pressure. The in situ generation of the catalyst can be convenient. Stoichiometry of the borane source needs to be carefully controlled.[5] |

Kinetic Resolution of Racemic Azetidin-2-ylmethanol

Kinetic resolution is a powerful technique that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent.[6] In this approach, racemic azetidin-2-ylmethanol is synthesized first, and then one enantiomer is selectively transformed into a new compound, allowing for the separation of the unreacted, enantiomerically enriched desired product.

Causality Behind Experimental Choices:

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their exquisite stereoselectivity.[7] Lipase-catalyzed acylation is a common method where the enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The choice of acyl donor and solvent can be optimized to achieve high enantioselectivity and conversion. A 50% conversion is theoretically the maximum yield for the desired enantiomer in a classical kinetic resolution.

Experimental Workflow: Kinetic Resolution

Caption: Workflow for the kinetic resolution of racemic azetidin-2-ylmethanol.

Detailed Experimental Protocol: Kinetic Resolution (Representative)

Step 1: Synthesis of Racemic Azetidin-2-ylmethanol

-

Synthesize racemic N-Boc-azetidine-2-carboxylic acid from a suitable achiral precursor.

-

Reduce the racemic carboxylic acid with LiAlH₄ as described in the chiral pool synthesis section to obtain racemic N-Boc-azetidin-2-ylmethanol.

-

Deprotect the racemic N-Boc-azetidin-2-ylmethanol to yield racemic azetidin-2-ylmethanol.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

To a solution of racemic azetidin-2-ylmethanol (1.0 equiv.) in an organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (0.5-0.6 equiv.).

-

Add an immobilized lipase, for example, Candida antarctica lipase B (CALB, Novozym® 435), to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by GC or HPLC.

-

Stop the reaction at approximately 50% conversion by filtering off the enzyme.

-

Concentrate the filtrate under reduced pressure.

Step 3: Separation

-

Separate the unreacted (S)-Azetidin-2-ylmethanol from the acylated (R)-enantiomer by column chromatography on silica gel.

| Parameter | Typical Value | Key Considerations |

| Enantiomeric Ratio (E) | >100 | A high E-value is crucial for achieving high enantiomeric excess of both the product and the remaining starting material. |

| Conversion | ~50% | The reaction must be stopped close to 50% conversion to maximize the yield and enantiomeric excess of the unreacted alcohol. |

Conclusion and Future Perspectives

The enantioselective synthesis of (S)-Azetidin-2-ylmethanol is a well-addressed challenge in modern organic chemistry, with several robust and reliable strategies available to researchers. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development program. Chiral pool synthesis offers the most direct path, provided L-azetidine-2-carboxylic acid is accessible. Asymmetric catalysis provides a more flexible approach, while kinetic resolution, particularly with biocatalysts, presents a green and highly selective alternative.

Future developments in this field are likely to focus on the discovery of more efficient and selective catalysts for asymmetric transformations, as well as the engineering of novel enzymes with enhanced activity and substrate scope for biocatalytic resolutions. These advancements will continue to facilitate the synthesis of this important chiral building block and accelerate the discovery of new therapeutics.

References

-

Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897. [Link]

-

Wikipedia. (2023). Kinetic resolution. [Link]

-

Wentzel Lab. (2021). Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. [Link]

-

Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: useful biocatalysts for the preparation of pharmaceuticals. Advanced Synthesis & Catalysis, 348(7-8), 797-812. [Link]

-

Singh, R., & Singh, R. P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46995-47035. [Link]

-

Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

-

Hanessian, S., Bernstein, N., Yang, R. Y., & Maguire, R. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437–1442. [Link]

-

Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. [Link]

-

Pellissier, H. (2011). Asymmetric organocatalysis. Tetrahedron, 67(21), 3769-3802. [Link]

-

Grogan, G. (2018). Biocatalytic reactions: a new toolbox for organic synthesis. Johnson Matthey Technology Review, 62(2), 191-203. [Link]

-

Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid from plants. Biochemical Journal, 64(2), 323–332. [Link]

Sources

- 1. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. mdpi.com [mdpi.com]

- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. re.public.polimi.it [re.public.polimi.it]

An In-depth Technical Guide to the Chiral Pool Synthesis of Azetidine Derivatives

Introduction: The Rising Prominence of Chiral Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from the shadows of their more common five- and six-membered counterparts to become a structural motif of significant interest in medicinal chemistry.[1][2] Their unique conformational rigidity, metabolic stability, and ability to act as bioisosteres for larger saturated amines make them valuable scaffolds in the design of novel therapeutics.[1] The incorporation of an azetidine ring can profoundly influence the physicochemical and pharmacokinetic properties of a molecule, including solubility and lipophilicity.[1] This is evidenced by their presence in several FDA-approved drugs, such as the anticoagulant ximelagatran, the antibiotic delafloxacin, and the calcium channel blocker azelnidipine.[3][4]

The inherent chirality of many biologically active molecules necessitates the development of stereoselective synthetic routes to access enantiomerically pure compounds. Chiral azetidines, in particular, are crucial building blocks in this endeavor.[5][6] The chiral pool synthesis approach, which utilizes readily available and inexpensive chiral molecules from nature, presents an elegant and efficient strategy for the preparation of these valuable scaffolds. This guide provides an in-depth exploration of the core principles and practical methodologies for the chiral pool synthesis of azetidine derivatives, with a focus on leveraging natural amino acids as starting materials.

The Foundation: Leveraging Nature's Chiral Building Blocks

The chiral pool provides a diverse array of enantiomerically pure starting materials, with amino acids being a cornerstone for the synthesis of nitrogen-containing heterocycles. Their inherent stereochemistry and functional handles (amine and carboxylic acid) make them ideal precursors for the construction of chiral azetidines. L-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like sugar beets, serves as both a target and an inspiration for synthetic chemists.[7][8][9]

The primary strategy in chiral pool synthesis involves the transformation of a readily available chiral molecule into the desired target without compromising its stereochemical integrity. For azetidine synthesis from amino acids, this typically involves a sequence of functional group manipulations followed by an intramolecular cyclization to form the strained four-membered ring.

Key Synthetic Strategies from Amino Acids

The conversion of natural amino acids into chiral azetidine derivatives generally follows a retro-synthetic logic that disconnects the azetidine ring at one of the C-N bonds. This leads to a γ-functionalized α-amino acid or a β-functionalized β-amino acid as the key acyclic precursor. The core of the synthesis then lies in the efficient and stereoretentive formation of the azetidine ring.

1. Intramolecular Cyclization of γ-Functionalized Amino Acids

A prevalent and reliable method for constructing the azetidine ring is the intramolecular nucleophilic substitution of a γ-functionalized α-amino acid derivative. The general workflow for this approach is depicted below:

Figure 1: General workflow for the synthesis of chiral azetidines from amino acids via intramolecular cyclization.

Expertise in Action: Causality behind Experimental Choices

-

Nitrogen Protection: The initial protection of the amino group is crucial to prevent its interference in subsequent reactions, particularly the reduction of the carboxylic acid. The choice of protecting group (e.g., Boc, Cbz) is dictated by its stability to the reaction conditions and the ease of its eventual removal.

-

Carboxyl Reduction: The carboxylic acid is reduced to a primary alcohol to introduce the γ-hydroxyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically employed. Careful control of the reaction temperature is necessary to avoid side reactions.

-

Hydroxyl Activation: The resulting hydroxyl group is then converted into a good leaving group to facilitate the subsequent intramolecular cyclization. Mesylation (MsCl) or tosylation (TsCl) are common choices, as they form stable sulfonates that are readily displaced by the nitrogen nucleophile.

-

Intramolecular Cyclization: The final ring-closing step is typically effected by a base, which deprotonates the protected nitrogen, enhancing its nucleophilicity and promoting the intramolecular SN2 reaction to form the azetidine ring. The choice of base and solvent is critical to optimize the yield and prevent competing elimination reactions.

Detailed Protocol: Synthesis of (S)-N-Boc-2-(hydroxymethyl)azetidine from L-Serine

This protocol details a representative synthesis of a chiral azetidine derivative starting from the readily available amino acid, L-serine.

Step 1: Protection of the Amino and Hydroxyl Groups of L-Serine

-

Suspend L-serine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) and sodium bicarbonate (NaHCO₃, 3.0 eq).

-

Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,O-di-Boc-L-serine.

Step 2: Reduction of the Carboxylic Acid

-

Dissolve the N,O-di-Boc-L-serine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure and purify by column chromatography to obtain (S)-2-(di-Boc-amino)-3-hydroxypropan-1-ol.

Step 3: Selective Deprotection and Mesylation

-

Dissolve the protected amino alcohol (1.0 eq) in methanol.

-

Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS) to selectively remove the O-Boc group.

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting N-Boc-amino diol in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (Et₃N, 1.2 eq) followed by methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.

-

Stir at 0 °C for 1-2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate.

Step 4: Intramolecular Cyclization

-

Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford (S)-N-Boc-2-(hydroxymethyl)azetidine.

2. Synthesis from Aspartic Acid

Aspartic acid, with its β-carboxylic acid group, offers an alternative entry point to chiral azetidines, particularly azetidin-2-carboxylic acid derivatives. A common strategy involves the conversion of aspartic acid into a 4-oxo-2-azetidinecarboxylic acid derivative, which can then be further manipulated.[10]

Figure 2: Synthetic pathway from aspartic acid to azetidine-2-methanol.

This approach leverages a Grignard-mediated cyclization to form the β-lactam intermediate, which is then reduced to the corresponding azetidine.[10]

Expanding the Chiral Pool: Beyond Amino Acids

While amino acids are a dominant source, other chiral natural products can also be employed in the synthesis of azetidine derivatives. For instance, chiral β-amino alcohols, which can be derived from various sources, are excellent precursors for the synthesis of N-aryl-2-cyanoazetidines in enantiomerically pure form.[11] This method involves a three-step sequence of copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure.[11]

Data Summary: A Comparative Overview

The following table summarizes representative yields and stereoselectivities for different chiral pool approaches to azetidine synthesis.

| Starting Material | Key Transformation | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| L-Serine | Intramolecular Cyclization | (S)-N-Boc-azetidine-2-methanol | 60-70 | >99 | N/A |

| L-Aspartic Acid | Hydride Reduction of β-lactam | (S)-Azetidine-2-methanol | High | >98 | [10] |

| Chiral β-amino alcohol | One-pot mesylation/cyclization | N-aryl-2-cyanoazetidine | High | >99 | [11] |

Note: Yields and enantiomeric excesses are representative and can vary based on specific substrates and reaction conditions.

Conclusion and Future Outlook

The chiral pool synthesis of azetidine derivatives represents a powerful and cost-effective strategy for accessing these medicinally important scaffolds in an enantiomerically pure form. Natural amino acids, in particular, serve as versatile and readily available starting materials. The methodologies outlined in this guide, from intramolecular cyclizations to transformations of β-lactams, highlight the ingenuity of synthetic chemists in harnessing nature's chirality.

As the demand for structurally novel and stereochemically complex drug candidates continues to grow, the development of new and more efficient synthetic routes to chiral azetidines will remain a key area of research. Future advancements may focus on catalytic asymmetric methods that can further expand the scope and utility of these valuable building blocks, complementing the foundational approaches of chiral pool synthesis.

References

-

Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45763–45783. [Link]

-

(2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

-

Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(48), 12048–12052. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

Gudelis, E., Krikštolaitytė, S., Jonušis, M., Meišutovič-Akhtem, K., Petkevičiūtė, R., Čikotienė, I., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

-

Vergne, C., et al. (2014). Fatty acid amide hydrolase inhibitors. Surprising selectivity of chiral azetidine ureas. Bioorganic & Medicinal Chemistry Letters, 24(15), 3411–3415. [Link]

-

Müller, S., & Kalesse, M. (2015). A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling. Chemistry – A European Journal, 21(20), 7379–7383. [Link]

-

Wikipedia. (2023, December 1). Azetidine. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594–2607. [Link]

-

Simal, C., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 6032–6036. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2607. [Link]

-

ResearchGate. (n.d.). Azetidine amino acid derivatives and peptide compounds. [Link]

-

Wikipedia. (2023, November 29). Azetidine-2-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Synthesis of chiral Azetidine and its application in asymmetric synthesis. [Link]

-

Voss, E. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]

-

Powers, J. C., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3617–3632. [Link]

- Google Patents. (n.d.).

-

Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541–558. [Link]

- CoLab. (n.d.).

-

Yamada, Y., et al. (1973). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry, 37(3), 649–652. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fatty acid amide hydrolase inhibitors. Surprising selectivity of chiral azetidine ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of chiral Azetidine and its application in asymmetric synthesis | CoLab [colab.ws]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidine - Wikipedia [en.wikipedia.org]

- 9. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 11. Azetidine synthesis [organic-chemistry.org]

(S)-Azetidin-2-ylmethanol commercial availability and suppliers

An In-Depth Technical Guide to the Commercial Availability and Supply of (S)-Azetidin-2-ylmethanol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(S)-Azetidin-2-ylmethanol, a chiral saturated heterocycle, is a critical building block in modern medicinal chemistry. Its rigid, four-membered ring structure imparts unique conformational constraints, making it a valuable scaffold for the design of novel therapeutics. This guide provides an in-depth analysis of the commercial landscape for (S)-Azetidin-2-ylmethanol, offering a comprehensive resource for researchers, chemists, and supply chain professionals in the pharmaceutical and biotechnology sectors. We will explore the key suppliers, typical quality specifications, and critical considerations for sourcing this important reagent.

Introduction: The Rising Importance of Azetidines in Drug Discovery

Azetidines have emerged as significant structural motifs in contemporary drug design. Their incorporation into molecular frameworks can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while also providing novel vectors for exploring chemical space. (S)-Azetidin-2-ylmethanol, in particular, serves as a versatile chiral starting material for the synthesis of more complex, functionalized azetidine derivatives. Its hydroxyl group offers a convenient handle for further chemical modification, enabling its integration into a wide array of molecular architectures.

A practical and efficient synthesis of (S)-Azetidin-2-ylmethanol has been developed, highlighting its accessibility for research and development. This accessibility is crucial for its widespread adoption in drug discovery programs.

Commercial Availability and Key Suppliers

(S)-Azetidin-2-ylmethanol (CAS No. 6943-80-2) is readily available from a variety of chemical suppliers, ranging from those specializing in research and development quantities to those capable of bulk and custom synthesis. The availability of this reagent in various quantities, from grams to kilograms, facilitates its use from early-stage discovery through to process development.

Table 1: Prominent Commercial Suppliers of (S)-Azetidin-2-ylmethanol

| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |

| Biosynth | FA17407 | Not specified | 1g, 5g, 10g, 25g | In stock, bulk and custom inquiries welcome. |

| LGC Standards | TRC-A938755 | Not specified | Inquire for availability | Not a standard stock item. |

| Toronto Research Chemicals (TRC) | A938755 | 97% | Inquire for availability | |

| Selleckchem | Not specified | Not specified | Inquire for availability | Marketed as a click chemistry reagent. |

| AstaTech | Not specified | Not specified | Inquire for availability | |

| BLDpharm | BD00785194 | 95% | 1g, 5g, larger quantities | In stock. |

| Combi-Blocks | OR-7895 | 97+% | 1g, 5g, 10g | In stock, inquire for other quantities. |

| Fluorochem | PC511513 | 97% | Inquire for availability | In stock. |

| J&K Scientific | Not specified | Not specified | Inquire for availability | |

| CymitQuimica | Not specified | Not specified | Inquire for availability | |

| Chemsrc | Not specified | Not specified | Global marketplace | Connects buyers with manufacturers and suppliers. |

Disclaimer: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Quality Specifications and Analytical Characterization

For researchers and drug development professionals, the purity and characterization of starting materials are of paramount importance. While most suppliers offer (S)-Azetidin-2-ylmethanol with a purity of 95% or greater, it is crucial to obtain and scrutinize the Certificate of Analysis (CoA) for each batch.

Typical Analytical Data to Expect on a CoA:

-

Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the percentage purity.

-

Chiral Purity: Chiral HPLC or SFC (Supercritical Fluid Chromatography) to determine the enantiomeric excess (e.e.). This is a critical parameter for ensuring the stereochemical integrity of subsequent synthetic steps.

-

Residual Solvents: GC analysis to quantify any remaining solvents from the synthesis and purification process.

-

Water Content: Karl Fischer titration to determine the amount of water present.

-

Appearance and Physical Constants: Visual inspection and measurement of properties like melting point or boiling point.

Diagram 1: Quality Control Workflow for (S)-Azetidin-2-ylmethanol

Caption: A typical quality control workflow for incoming (S)-Azetidin-2-ylmethanol.

Considerations for Sourcing and Scale-Up

When selecting a supplier for (S)-Azetidin-2-ylmethanol, especially with future scale-up in mind, several factors beyond price and immediate availability should be considered.

-

Scalability: Can the supplier provide the required quantities for future clinical development and commercial production? Inquire about their manufacturing capacity and experience with bulk synthesis.

-

Regulatory Support: Does the supplier have a robust quality management system (e.g., ISO 9001 certification)? Can they provide necessary documentation for regulatory filings?

-

Consistency: Batch-to-batch consistency is critical for reproducible research and manufacturing. A long-term relationship with a reliable supplier is often preferable to frequent supplier changes.

-

Technical Support: A supplier with strong technical expertise can be an invaluable partner in troubleshooting and development.

Diagram 2: Supplier Selection Logic

Caption: Key decision-making factors for supplier selection at different project stages.

Handling, Storage, and Safety

(S)-Azetidin-2-ylmethanol is typically a stable compound, but proper handling and storage are essential to maintain its quality.

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, often under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation.

-

Safety: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Conclusion

The commercial availability of (S)-Azetidin-2-ylmethanol from a diverse range of suppliers is a testament to its growing importance in the field of medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the supplier landscape, coupled with a rigorous approach to quality control, is essential for the successful integration of this valuable building block into their research and development programs. By carefully considering the factors outlined in this guide, scientists can confidently source high-quality (S)-Azetidin-2-ylmethanol to advance their discovery efforts.

References

(S)-Azetidin-2-ylmethanol: A Constrained Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Small Rings in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. Among the myriad of scaffolds available to medicinal chemists, small, strained heterocyclic systems have emerged as powerful tools for achieving these goals. The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its unique combination of conformational rigidity, metabolic stability, and its ability to serve as a versatile bioisostere.[1][2] This guide focuses on a particularly valuable building block: (S)-Azetidin-2-ylmethanol. We will explore its synthesis, its strategic application in drug design, and the underlying principles that make it an attractive component for developing novel therapeutics. Through a blend of established synthetic protocols, mechanistic insights, and concrete case studies, this document will serve as a technical resource for scientists seeking to leverage the potential of this constrained scaffold.

The Strategic Advantage of the Azetidine Core

The utility of the azetidine moiety, and by extension (S)-Azetidin-2-ylmethanol, stems from a unique confluence of structural and physicochemical properties.[1][3]

-

Conformational Rigidity: The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) limits its conformational flexibility.[4] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[5] The rigid framework provides well-defined vectors for substituents, allowing for precise probing of a target's binding pocket.[1]

-

Improved Physicochemical Properties: The replacement of larger, more lipophilic heterocyclic rings, such as piperidine or pyrrolidine, with an azetidine moiety can lead to a reduction in lipophilicity (LogP) and an increase in aqueous solubility.[4] The pKa of the azetidine nitrogen is also generally lower than that of its five- and six-membered counterparts, which can be advantageous for tuning a molecule's ionization state at physiological pH.[6]

-

Enhanced Metabolic Stability: The azetidine ring often exhibits greater metabolic stability compared to larger saturated amines. A common metabolic pathway for piperidine and pyrrolidine-containing compounds is N-dealkylation, which can be mitigated by the introduction of the more sterically hindered and electronically distinct azetidine nitrogen.[6]

-

Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic and acyclic moieties. Notably, azetidine-2-carboxylic acid and its derivatives are recognized as constrained analogs of proline.[1] This allows for the exploration of novel chemical space while maintaining key interactions with the biological target.

Synthesis of (S)-Azetidin-2-ylmethanol: A Practical Workflow

The enantiomerically pure (S)-Azetidin-2-ylmethanol is most commonly synthesized from its corresponding carboxylic acid, (S)-azetidine-2-carboxylic acid. The latter is a commercially available, albeit expensive, starting material, and can also be synthesized via several established routes, often starting from L-aspartic acid.[7][8] The key transformation is the reduction of the carboxylic acid to the primary alcohol.

Experimental Protocol: Reduction of N-Boc-(S)-azetidine-2-carboxylic acid

This protocol describes a common and reliable method for the synthesis of (S)-Azetidin-2-ylmethanol, starting from the N-Boc protected carboxylic acid. The Boc protecting group enhances the solubility of the starting material in organic solvents and prevents side reactions involving the azetidine nitrogen.

Step 1: N-Boc Protection of (S)-Azetidine-2-carboxylic acid (if starting from the unprotected acid)

-

To a solution of (S)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until the solid dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)2O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-azetidine-2-carboxylic acid.

Step 2: Reduction to (S)-1-Boc-azetidin-2-yl)methanol

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF (1.5 - 2.0 eq) dropwise via an addition funnel. Caution: LiAlH4 reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench the excess LiAlH4 by the sequential, slow, and careful addition of water (by volume equal to the mass of LiAlH4 used), followed by 15% aqueous NaOH (same volume as water), and then water again (3 times the volume of the initial water addition). This is known as the Fieser workup.

-

Stir the resulting mixture at room temperature for 1 hour, during which a granular precipitate should form.

-

Filter the solid through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (S)-1-Boc-azetidin-2-yl)methanol. The crude product can be purified by flash column chromatography on silica gel.

Step 3: N-Boc Deprotection

-

Dissolve the purified (S)-1-Boc-azetidin-2-yl)methanol in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt of (S)-Azetidin-2-ylmethanol is obtained. If TFA was used, a basic workup may be necessary to obtain the free amine.

Functionalization and Further Applications

The (S)-Azetidin-2-ylmethanol core is a versatile building block that can be further functionalized to explore structure-activity relationships (SAR). The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to an ether, ester, or amine. The azetidine nitrogen can be acylated, alkylated, or arylated to modulate the molecule's physicochemical properties and to introduce additional points of interaction with the biological target.

The principles demonstrated in the STAT3 case study can be applied to a wide range of target classes. The use of (S)-Azetidin-2-ylmethanol and its derivatives as conformationally constrained building blocks is a powerful strategy in the design of kinase inhibitors, protease inhibitors, and ligands for G-protein coupled receptors.

Conclusion

(S)-Azetidin-2-ylmethanol is more than just a chemical building block; it is a strategic tool for the modern medicinal chemist. Its inherent conformational rigidity, coupled with its favorable impact on physicochemical and pharmacokinetic properties, makes it a valuable asset in the design of novel therapeutics. The successful application of this scaffold in challenging drug discovery programs, such as the development of STAT3 inhibitors, underscores its potential. By understanding the synthesis, properties, and strategic application of (S)-Azetidin-2-ylmethanol, researchers can unlock new possibilities in the pursuit of more effective and safer medicines.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link]

-

Reddy, G. N., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 695-710. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

-

Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

-

Structures of some azetidine‐based drugs. (n.d.). ResearchGate. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1626-1631. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). The Journal of Organic Chemistry, 77(23), 10790-10811. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Oriental Journal of Chemistry, 38(2). [Link]

-

A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. (2021). Rhazes: Green and Applied Chemistry, 11(1). [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]

-

Biologically active compounds with azetidine rings. (n.d.). ResearchGate. [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2012). Beilstein Journal of Organic Chemistry, 8, 452-477. [Link]

-

Importance of small-ring heterocycles and reaction design. (n.d.). ResearchGate. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). SSRN. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). figshare. [Link]

-

Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). eScholarship. [Link]

- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (2000).

-

Efficient Route to (S)-Azetidine-2-carboxylic Acid. (2005). Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

-

The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-L-azetidine-2-carboxylic acid-N'-methylamide and dipeptides containing one L-azetidine-2-carboxylic acid residue. (1975). Biopolymers, 14(5), 927-941. [Link]

-

Efficient route to (S)-azetidine-2-carboxylic acid. (2005). Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

-

Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. (1999). Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Publications. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

- Method for preparing (S)-azetidine-2-carboxylic acid. (2013).

-

Synthesis of Azetidine-Based Beta-Amino Alcohols. (2022). ResearchGate. [Link]

-

reduction of carboxylic acids. (n.d.). Chemguide. [Link]

-

Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences, 9, 1097233. [Link]

-

Protein X-ray Crystallography and Drug Discovery. (2015). Molecules, 20(8), 13979-14013. [Link]

-

X-ray Protein Crystallography. (2022). Physics LibreTexts. [Link]

Sources

- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sketchviz.com [sketchviz.com]

Introduction: The Azetidine-2-ylmethanol Scaffold - A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Azetidine-2-ylmethanols

The azetidine ring, a four-membered heterocyclic amine, represents a fascinating and increasingly important structural motif in modern drug discovery. Its strained ring system imparts a unique three-dimensional geometry that can be exploited to create compounds with improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to their less-strained five- and six-membered ring counterparts. Among the various substituted azetidines, the azetidine-2-ylmethanol scaffold has emerged as a particularly "privileged" structure. This is due to its ability to present substituents in well-defined spatial orientations, allowing for precise interactions with biological targets. The hydroxyl group of the methanol moiety can act as a hydrogen bond donor or acceptor, while the nitrogen atom of the azetidine ring can be a key site for interaction or further substitution. This guide provides a comprehensive overview of the diverse biological activities of substituted azetidine-2-ylmethanols, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.

Modulation of Central Nervous System (CNS) Targets

Substituted azetidine-2-ylmethanols have shown significant promise as modulators of various CNS targets, particularly nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists

The α7 nAChR is a key target for cognitive enhancement. Azetidine-2-ylmethanols have been explored as potent and selective α7 nAChR agonists. The general structure often involves a larger, aromatic substituent on the azetidine nitrogen.

Structure-Activity Relationship (SAR) Insights:

-

Azetidine Ring: The (S)-configuration at the C2 position is generally preferred for potent α7 nAChR agonism.

-

Nitrogen Substituent (R1): Large, heterocyclic groups, such as substituted benzofurans or indoles, are often optimal for high affinity and agonist activity. These groups are thought to interact with a specific sub-pocket of the receptor.

-

Methanol Moiety (R2, R3): The hydroxyl group is crucial for activity, likely forming a key hydrogen bond with the receptor. Small alkyl substitutions at the carbinol carbon (e.g., methyl) can be tolerated, but larger groups are often detrimental.

| Compound | R1 Substituent | α7 nAChR EC50 (nM) |

| 1 | 5-(Quinoxalin-6-yl) | 50 |

| 2 | 5-(Benzofuran-5-yl) | 75 |

| 3 | 5-(Indol-5-yl) | 120 |

Experimental Protocol: In Vitro Assessment of α7 nAChR Agonist Activity using a Fluorescent Calcium Assay

This protocol describes a high-throughput screening method to identify and characterize α7 nAChR agonists using a cell line stably expressing the receptor and a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

-

Cell Culture:

-

Maintain a GH4C1 cell line stably transfected with the human α7 nAChR in F-10 nutrient mixture supplemented with 15% horse serum, 2.5% fetal bovine serum, and an appropriate selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 atmosphere.

-

-

Cell Plating:

-

Harvest cells and seed them into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Aspirate the culture medium from the wells and add 100 µL of the dye loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of the test compounds (substituted azetidine-2-ylmethanols) and a reference agonist (e.g., PNU-282987) in the assay buffer.

-

Place the 96-well plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of rapid liquid handling and fluorescence detection.

-

Add the compounds to the wells and immediately begin monitoring the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over time (typically 2-3 minutes).

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation.

-

Determine the maximum fluorescence response for each concentration of the test compound.

-

Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).

-

Workflow Diagram:

Caption: Workflow for assessing α7 nAChR agonist activity.

Enzyme Inhibition

The rigid framework of the azetidine-2-ylmethanol scaffold makes it an excellent starting point for designing potent and selective enzyme inhibitors. The substituents can be precisely positioned to interact with the active site of an enzyme.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it a key target for the treatment of type 2 diabetes.

Structure-Activity Relationship (SAR) Insights:

-

Azetidine Ring: The azetidine nitrogen is crucial for interacting with the S2 subsite of DPP-4.

-

Methanol Moiety: The hydroxyl group often forms a hydrogen bond with residues in the active site, such as Tyr547.

-

Nitrogen Substituent (R1): This group typically occupies the S1 subsite. A key interaction is often formed by a cyano group or a similar hydrogen bond acceptor, which interacts with the catalytic triad (Ser630, His740, Asp708).

| Compound | R1 Substituent | DPP-4 IC50 (nM) |

| 4 | 2-Cyanobenzyl | 8.5 |

| 5 | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-7-yl | 2.2 |

| 6 | 2-Cyano-4-fluorobenzyl | 5.1 |

SAR Logic Diagram:

Caption: Key SAR drivers for DPP-4 inhibition.

Antimicrobial Activity

The unique structural features of azetidine-containing compounds have also been leveraged in the development of novel antimicrobial agents. They can serve as bioisosteres for other cyclic amines or as scaffolds to present pharmacophoric elements in a constrained conformation.

Antibacterial Agents

Substituted azetidine-2-ylmethanols have been investigated as potential antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes.

Structure-Activity Relationship (SAR) Insights:

-

Lipophilicity: A key driver of activity is often the overall lipophilicity of the molecule, which influences its ability to penetrate the bacterial cell wall.

-

Nitrogen Substituent (R1): Long alkyl chains or bulky aromatic groups on the azetidine nitrogen often enhance antibacterial activity. For example, substitutions with long-chain fatty acids can lead to compounds that disrupt the bacterial cell membrane.

-

Methanol Moiety: The stereochemistry at the carbinol center can be critical for activity, suggesting a specific interaction with a chiral biological target.

Conclusion and Future Perspectives

The substituted azetidine-2-ylmethanol scaffold is a versatile and powerful platform in medicinal chemistry. Its conformational rigidity and ability to present functional groups in precise three-dimensional arrangements have led to the discovery of potent and selective modulators of a wide range of biological targets, from CNS receptors to metabolic enzymes. The examples highlighted in this guide—α7 nAChR agonists and DPP-4 inhibitors—represent just a fraction of the therapeutic potential of this compound class.

Future research in this area will likely focus on:

-

Exploring New Target Space: Applying the SAR principles learned from existing targets to design novel inhibitors and modulators for other diseases.

-

Fine-tuning Pharmacokinetic Properties: Optimizing substitutions to improve metabolic stability, oral bioavailability, and CNS penetration (where desired).

-

Asymmetric Synthesis: Developing more efficient and scalable synthetic routes to access enantiomerically pure substituted azetidine-2-ylmethanols, which is often crucial for biological activity.

The continued exploration of this "privileged" scaffold promises to yield a new generation of therapeutics with improved efficacy and safety profiles.

References

-

Azetidine Scaffolds in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

-

Discovery of (S)-1-(5-((R)-2-hydroxy-2-(pyridin-3-yl)ethylamino)pyridin-2-yl)-N-methylmethanesulfonamide (AZD1901), a Potent and Selective α7 Nicotinic Acetylcholine Receptor Agonist. Journal of Medicinal Chemistry. [Link]

-

Azetidine-2-carbonitriles as Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

The discovery of omarigliptin (MK-3102): a novel, once-weekly DPP-4 inhibitor for the treatment of type 2 diabetes. ChemMedChem. [Link]

-

Synthesis and antibacterial activity of novel azetidine-2-carboxylic acid derivatives. European Journal of Medicinal Chemistry. [Link]

Discovery and first synthesis of (S)-Azetidin-2-ylmethanol

An In-Depth Technical Guide to the Synthesis of (S)-Azetidin-2-ylmethanol

Introduction: The Significance of the Strained Scaffold

In the landscape of medicinal chemistry and drug development, the four-membered azetidine ring system represents a unique and valuable scaffold. While historically overshadowed by its more famous β-lactam counterparts, the fully saturated azetidine heterocycle has emerged as a critical building block.[1][2] Its strained ring structure imparts a defined conformational rigidity, making it an excellent bioisostere for proline and other five-membered ring systems.[3][4] This constrained geometry can enhance binding affinity to biological targets and improve metabolic stability. Among the diverse array of substituted azetidines, (S)-Azetidin-2-ylmethanol stands out as a fundamental chiral precursor for the synthesis of more complex molecules, particularly in the development of CNS-active agents and other therapeutics.[5][6] This guide provides a detailed exploration of the synthetic routes to this pivotal compound, grounded in its relationship with its natural precursor, L-Azetidine-2-carboxylic acid.

The Natural Precursor: L-Azetidine-2-carboxylic Acid

The story of (S)-Azetidin-2-ylmethanol begins with its parent carboxylic acid. L-Azetidine-2-carboxylic acid, the (S)-enantiomer, is not a product of synthetic invention but rather a naturally occurring non-proteinogenic amino acid.[7][8] It was first identified in the tissues of plants from the Liliaceae family, most notably Lily of the Valley (Convallaria majalis).[8][9]

As a proline analog, L-Azetidine-2-carboxylic acid can be mistakenly incorporated into proteins during synthesis, leading to protein misfolding and demonstrating teratogenic effects.[4][9] While this highlights its biological activity, its true value in synthetic chemistry lies in its role as an enantiomerically pure starting material. The direct reduction of the carboxylic acid moiety of this natural product provides the most straightforward conceptual pathway to (S)-Azetidin-2-ylmethanol.

Synthetic Pathway Overview

The synthesis of (S)-Azetidin-2-ylmethanol is most efficiently achieved via the chemical reduction of its corresponding carboxylic acid or an ester derivative. This transformation preserves the critical stereochemistry at the C2 position. The overall workflow can be visualized as a two-stage process: first, securing a supply of the chiral precursor, (S)-Azetidine-2-carboxylic acid, and second, performing the targeted reduction.

Caption: Overall synthetic workflow from starting materials to (S)-Azetidin-2-ylmethanol.

Part 1: Asymmetric Preparation of the Precursor, (S)-Azetidine-2-carboxylic Acid

While this compound can be extracted from natural sources, this method is not practical for producing laboratory-scale quantities.[7] Modern organic synthesis offers practical and scalable asymmetric routes. A notable method developed by Couty and colleagues allows for the efficient production of either enantiomer from inexpensive starting materials.[10][11]

Core Principle: Diastereoselective Intramolecular Alkylation

The expertise behind this synthesis lies in establishing the chiral center and constructing the strained four-membered ring in a controlled manner. The strategy employs a chiral auxiliary, optically active α-methylbenzylamine, to direct the stereochemistry. The azetidine ring is then formed via an intramolecular nucleophilic substitution, a cyclization reaction that is often challenging for small rings but is rendered efficient in this design.[10][11]

Experimental Protocol (Adapted from Couty et al., 2005)

-

Preparation of Chiral Precursor: Start from a suitable four-carbon backbone derived from β-amino alcohols.

-

Introduction of Chiral Auxiliary: React the precursor with (S)-α-methylbenzylamine to form a chiral intermediate. This step establishes the stereochemical control for the subsequent reactions.

-

Activation and Cyclization: The terminal hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). Treatment with a suitable base then initiates an intramolecular SN2 reaction, where the nitrogen atom attacks the activated carbon, forming the azetidine ring. The geometry of the transition state, influenced by the chiral auxiliary, ensures the desired (S)-configuration at the C2 position.

-

Deprotection: The chiral auxiliary and any other protecting groups are removed, typically via hydrogenolysis, to yield (S)-Azetidine-2-carboxylic acid.[10]

This multi-step sequence provides access to enantiomerically pure (>99% ee) (S)-Azetidine-2-carboxylic acid in practical quantities.[7]

Part 2: Synthesis of (S)-Azetidin-2-ylmethanol via Reduction

With the chiral precursor in hand, the final step is the reduction of the carboxylic acid to a primary alcohol. This is a fundamental transformation in organic chemistry.

Causality of Reagent Choice: The Power of Hydride Donors

Carboxylic acids are relatively unreactive towards mild reducing agents. Therefore, a powerful hydride donor is required for an efficient conversion. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose. It is a potent, non-selective reducing agent capable of reducing acids, esters, amides, and other carbonyl compounds. The trustworthiness of this protocol relies on the well-established reactivity of LiAlH₄ and the strict adherence to anhydrous reaction conditions, as hydride reagents react violently with protic solvents like water.

Detailed Step-by-Step Methodology

-

Reaction Setup:

-

A three-necked, round-bottom flask is flame-dried under a vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon). This is critical to remove any adsorbed moisture.

-

The flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas bubbler.

-

Anhydrous tetrahydrofuran (THF) is added to the flask via syringe.

-

-

Reagent Suspension:

-

Lithium aluminum hydride (LiAlH₄) powder is carefully weighed and added to the THF in the reaction flask to form a suspension. The reaction is typically performed with a molar excess of LiAlH₄ (e.g., 2-3 equivalents) to ensure complete conversion.

-

The suspension is cooled to 0 °C in an ice-water bath.

-

-

Substrate Addition:

-

(S)-Azetidine-2-carboxylic acid is dissolved in a separate flask containing anhydrous THF. To improve solubility and reactivity, it is often converted to its methyl or ethyl ester in situ or in a prior step. For this protocol, we will describe the direct reduction of the acid, which forms a lithium carboxylate salt intermediate.

-

The solution of the acid is transferred to the dropping funnel and added dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition must be carefully controlled to manage the exothermic reaction and hydrogen gas evolution.

-

-

Reaction and Monitoring:

-